molecular formula C10H7BrClN B1371734 7-Bromo-4-chloro-8-methylquinoline CAS No. 1189106-50-0

7-Bromo-4-chloro-8-methylquinoline

Cat. No. B1371734
M. Wt: 256.52 g/mol
InChI Key: UPJFHRDSKRYSLG-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloro-8-methylquinoline is represented by the SMILES string Cc1c(Br)ccc2c(Cl)ccnc12 . This indicates that the molecule has a methyl group (CH3) attached to the quinoline ring, with bromine and chlorine substituents at the 7th and 4th positions, respectively .


Physical And Chemical Properties Analysis

7-Bromo-4-chloro-8-methylquinoline is a solid compound . The exact physical properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis of Quinolines : The Knorr synthesis of quinolines, including derivatives like 6-bromo-2-chloro-4-methylquinoline, involves a condensation between β-keto esters and bromoaniline, followed by cyclization into quinolin-2(1H)-one. This process has been optimized for specific anilides, highlighting its relevance in the synthesis of bromo-chloro-methylquinolines (Wlodarczyk et al., 2011).

  • Nucleophilic Substitution Reactions : Studies on the nucleophilic substitution reactions of bromo-methylquinoline-5,8-diones with amines reveal insights into the regiochemistry and synthetic routes of key intermediates like 7-bromo-2-methylquinoline-5,8-dione (Choi & Chi, 2004).

  • Aromatic Halogenation : The study of aromatic halogenation, particularly in the synthesis of bromo-methylquinolines, demonstrates the conversion of 8-methylquinoline into halo-substituted quinolines, which is a crucial step in the synthesis of various quinoline derivatives (Tochilkin et al., 1983).

  • Photochemical Applications : Research on brominated hydroxyquinoline highlights its use as a photolabile protecting group for carboxylic acids, demonstrating its increased solubility and suitability for biological applications (Fedoryak & Dore, 2002).

  • Electronic Structure Assessment : Computational studies on the electronic structure of quinoline derivatives, including bromo-methyl-quinolines, provide valuable insights into their reactivity and potential applications in chemical synthesis (Schöneboom et al., 2003).

  • Vibrational Spectroscopy : Investigations using vibrational spectroscopy on bromo-chloro-hydroxyquinoline elucidate structural parameters and fundamental modes, aiding in the understanding of their molecular properties (Arjunan et al., 2009).

Safety And Hazards

7-Bromo-4-chloro-8-methylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statements H301 - H318 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

7-bromo-4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFHRDSKRYSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670928
Record name 7-Bromo-4-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-8-methylquinoline

CAS RN

1189106-50-0
Record name 7-Bromo-4-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189106-50-0
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Synthesis routes and methods

Procedure details

To a flask charged with 7-bromo-8-methylquinolin-4-ol (1.00 g, 4.20 mmol) was added Acetonitrile (21.00 ml) and POCl3 (0.411 ml, 4.41 mmol) and the resulting suspension heated to 90° C. for 1.5 hrs affording a brown solution and near complete conversion to desired product. The mixture was added to a cooled solution of sat. aq. NaHCO3 affording a tan precipitate which was collected via vacuum filtration and washed with water and dried under high vacuum affording product as a tan solid. m/z (ESI) 258.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.411 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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